

Theoretical Investigations of 3,6-Dibromoquinoline: A Computational Guide for Researchers

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Compound of Interest

Compound Name: 3,6-Dibromoquinoline

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This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of **3,6-dibromoquinoline**. While specific experimental and theoretical research on this particular isomer is limited, this document outlines a robust framework for its computational analysis based on established studies of related halogenated quinolines. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the in-silico characterization of novel quinoline derivatives.

Introduction to 3,6-Dibromoquinoline

3,6-Dibromoquinoline is a halogenated heterocyclic aromatic compound.^[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.^[2] Halogenation of the quinoline ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, through mechanisms such as halogen bonding.^[3] Theoretical studies are crucial for understanding these effects at a molecular level, guiding synthetic efforts, and predicting the potential of new derivatives as therapeutic agents or materials. This guide will detail the computational workflows for characterizing the structural, electronic, and spectroscopic properties of **3,6-dibromoquinoline**.

Physicochemical and Structural Properties

While extensive experimental data for **3,6-dibromoquinoline** is not available, its basic properties can be sourced from chemical databases. A key aspect of a theoretical study is to compute these properties and compare them with known data for validation of the computational model.

Predicted Physicochemical Properties

The following table summarizes the basic physicochemical properties of **3,6-dibromoquinoline**.

Property	Value	Source
CAS Number	69268-39-9	[4]
Molecular Formula	C ₉ H ₅ Br ₂ N	[1]
Molecular Weight	286.95 g/mol	[1][5]
IUPAC Name	3,6-dibromoquinoline	[1]
SMILES	<chem>C1=CC2=C(C=C1Br)N=CC(=C2)Br</chem>	[5]
InChI Key	CYLMMNPZLQGNEW-UHFFFAOYSA-N	

Theoretical Structural Analysis

A fundamental step in the theoretical study of a molecule is the determination of its optimized geometry. For **3,6-dibromoquinoline**, this would involve calculating bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography of closely related compounds, such as 6,8-dibromoquinoline, to benchmark the accuracy of the computational method.[6]

Table 2: Comparison of Theoretical and Experimental Bond Lengths (Å) and Angles (°) for a Dibromoquinoline System (using 6,8-dibromoquinoline as a proxy for methodology validation)

Parameter	Theoretical (DFT/B3LYP)	Experimental (X-ray) for 6,8-dibromoquinoline[6]
C-Br Bond Length	Predicted Value	1.877 - 1.909
C-N Bond Length	Predicted Value	1.332 - 1.358
C-C Bond Length (Aromatic)	Predicted Value	1.368 - 1.425
C-N-C Angle	Predicted Value	Not explicitly stated
Dihedral Angle between rings	Predicted Value	1.5 (3)°

Note: The "Predicted Value" entries would be filled upon performing the DFT calculations as described in the protocols below.

Computational Methodology

A standard workflow for the theoretical investigation of a molecule like **3,6-dibromoquinoline** involves several key computational steps. Density Functional Theory (DFT) is a powerful and widely used method for such studies.[7]

Geometry Optimization

The first step is to find the lowest energy structure of the molecule. This is achieved through geometry optimization.

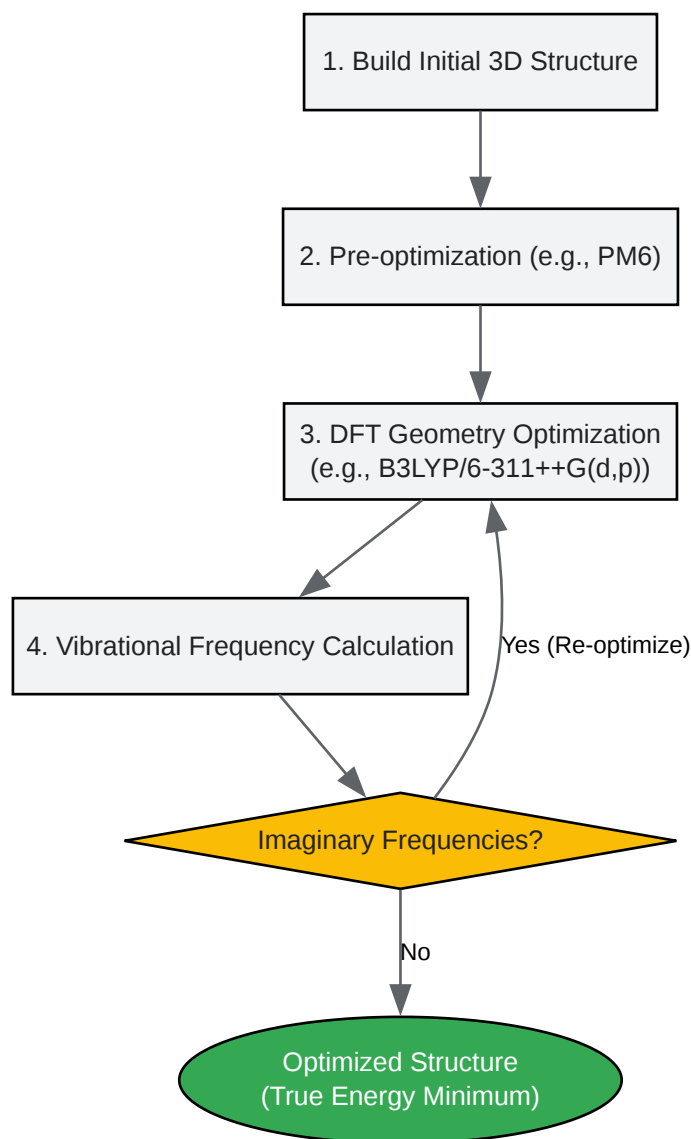
Experimental Protocol: Geometry Optimization

- Software: Gaussian, ORCA, or similar quantum chemistry software packages.
- Method: Density Functional Theory (DFT) with a functional such as B3LYP.[7]
- Basis Set: A basis set like 6-311++G(d,p) is often used for organic molecules to provide a good balance between accuracy and computational cost.[8]
- Procedure: a. Construct the initial 3D structure of **3,6-dibromoquinoline** using a molecular builder. b. Perform an initial optimization with a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting geometry. c. Refine the geometry using the selected DFT

method and basis set. The optimization is complete when the forces on the atoms and the energy change between successive steps are close to zero.

- Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.[8]

Workflow for Geometry Optimization



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Caption: Workflow for obtaining the optimized molecular geometry.

Electronic Structure Analysis

Once the geometry is optimized, the electronic properties of **3,6-dibromoquinoline** can be investigated. This includes analyzing the frontier molecular orbitals (HOMO and LUMO) and generating a molecular electrostatic potential (MEP) map.

- **HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital):** The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.^[7]
- **Molecular Electrostatic Potential (MEP):** The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting sites of chemical reactions.^[9]

Table 3: Predicted Electronic Properties of **3,6-Dibromoquinoline**

Parameter	Predicted Value (eV)	Significance
E(HOMO)	Calculated Value	Electron-donating ability
E(LUMO)	Calculated Value	Electron-accepting ability
Energy Gap (ΔE)	Calculated Value	Chemical reactivity, stability
Dipole Moment	Calculated Value	Polarity of the molecule

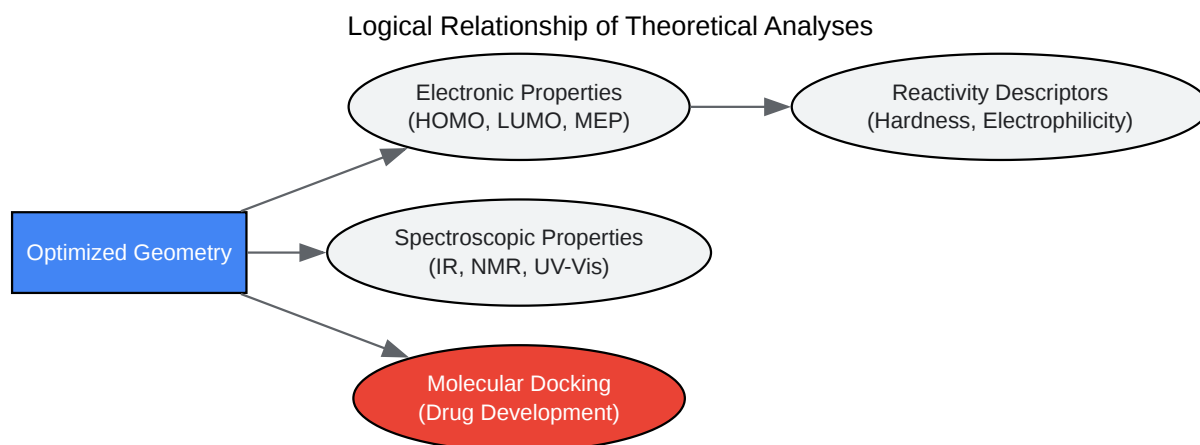
Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for structural confirmation.

Experimental Protocol: Spectroscopic Data Calculation

- **Software:** Gaussian, ORCA, etc.
- **Method:** DFT (e.g., B3LYP) with an appropriate basis set.
- **Protocols:**

- IR Spectroscopy: Vibrational frequencies are calculated from the optimized geometry. The resulting frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
- NMR Spectroscopy: Magnetic shielding tensors are calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Chemical shifts are then predicted by referencing the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS).[9]
- UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the absorption wavelengths in the UV-visible spectrum.[7]



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Caption: Interrelation of computational chemistry analyses.

Potential Applications in Drug Development

Theoretical studies of **3,6-dibromoquinoline** can provide significant insights for drug discovery. The bromine atoms may participate in halogen bonding with biological targets, enhancing binding affinity.[3] Furthermore, the amino group in related compounds is known to influence biological activity.[10]

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of **3,6-dibromoquinoline** within the active site of a target protein. This is a crucial step in structure-based drug design.

Experimental Protocol: Molecular Docking

- Software: AutoDock, Schrödinger Maestro, or similar.
- Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Use the DFT-optimized structure of **3,6-dibromoquinoline** as the ligand.
- Docking: a. Define the binding site on the protein. b. Run the docking algorithm to generate multiple binding poses of the ligand.
- Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable interactions and estimate the binding affinity.

Conclusion

While direct experimental and theoretical data on **3,6-dibromoquinoline** are sparse, this guide outlines a comprehensive computational framework for its in-depth characterization. By employing DFT and molecular modeling techniques, researchers can predict its structural, electronic, and spectroscopic properties, as well as its potential for biological activity. These theoretical insights are invaluable for guiding future experimental work and accelerating the discovery and development of novel quinoline-based compounds for a variety of applications.

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